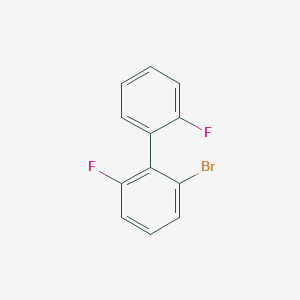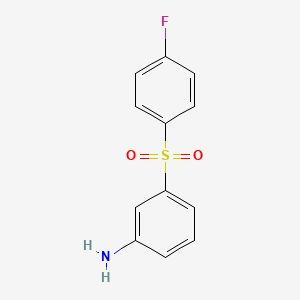
3-(4-Fluorobenzenesulfonyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluorobenzenesulfonyl)aniline is an organic compound that features a sulfonyl group attached to a fluorobenzene ring and an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorobenzenesulfonyl)aniline typically involves the sulfonylation of aniline derivatives. One common method includes the reaction of 4-fluorobenzenesulfonyl chloride with aniline in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Fluorobenzenesulfonyl)aniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The fluorobenzene ring can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines or other derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid and sulfuric acid for nitration, or bromine and iron(III) bromide for bromination.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the fluorobenzene ring can yield nitro derivatives, while reduction can produce corresponding amines .
Applications De Recherche Scientifique
3-(4-Fluorobenzenesulfonyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(4-Fluorobenzenesulfonyl)aniline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorobenzene ring can also participate in π-π interactions with aromatic residues in biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorobenzene: A simpler compound with a fluorine atom attached to a benzene ring.
4-Fluorobenzenesulfonyl Chloride: A precursor used in the synthesis of 3-(4-Fluorobenzenesulfonyl)aniline.
Aniline: The parent compound with an amino group attached to a benzene ring.
Uniqueness
This compound is unique due to the presence of both a sulfonyl group and a fluorobenzene ring, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from simpler analogs .
Propriétés
Formule moléculaire |
C12H10FNO2S |
|---|---|
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
3-(4-fluorophenyl)sulfonylaniline |
InChI |
InChI=1S/C12H10FNO2S/c13-9-4-6-11(7-5-9)17(15,16)12-3-1-2-10(14)8-12/h1-8H,14H2 |
Clé InChI |
IZAGAIWMMVKBNJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC=C(C=C2)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



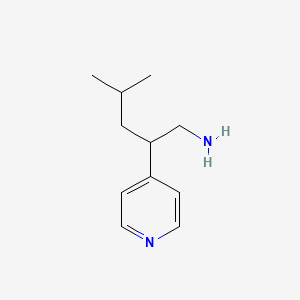

![3-(Bromomethyl)-3-propylbicyclo[3.1.0]hexane](/img/structure/B13185495.png)



![3-Tert-butyl-1-methyl-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B13185516.png)
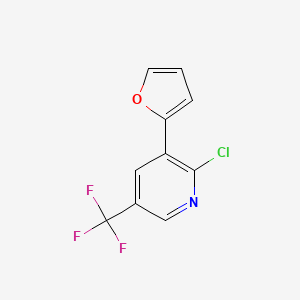

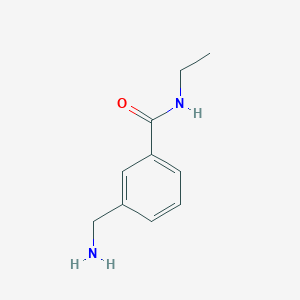
![3-{Pyrazolo[1,5-a]pyrimidin-3-yl}pyrrolidine](/img/structure/B13185535.png)
![6-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13185543.png)
